2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-bis(4-methylphenyl)-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-16-8-12-19(13-9-16)22-24-21(18-6-4-3-5-7-18)25-23(26-22)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLSDJJPLRJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341855 | |
| Record name | 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7753-06-2 | |
| Record name | 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The most efficient route to 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine involves a one-pot multicomponent reaction under microwave irradiation, as demonstrated by Shahari et al.. This method utilizes cyanoguanidine, 4-methylbenzaldehyde, and aniline in a sequential acid-base catalyzed process. The reaction proceeds via two stages:
- Cyclocondensation : Cyanoguanidine reacts with 4-methylbenzaldehyde and aniline in ethanol under acidic conditions (HCl) to form a dihydrotriazine intermediate.
- Dehydrogenative aromatization : Addition of NaOH promotes oxidative aromatization, yielding the fully conjugated triazine core.
Microwave irradiation (140°C, 850 W) accelerates both stages, reducing total reaction time to 35 minutes compared to conventional heating.
Optimization Parameters
Key variables influencing yield and purity include:
Substituting ethanol with polar aprotic solvents (e.g., DMSO) reduces yield to 38%, highlighting the importance of protic solvents in stabilizing intermediates.
Stepwise Substitution from Cyanuric Chloride
Sequential Displacement Strategy
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield | Scalability |
|---|---|---|
| Microwave-assisted | 71% | Bench-scale (10 mmol) |
| Stepwise substitution | 68% | Industrial (kg-scale) |
The microwave method excels in speed but faces challenges in large-scale reactor design. Stepwise substitution offers better process control for cGMP manufacturing.
Byproduct Formation
LC-MS analysis identifies three primary impurities across methods:
- Monosubstituted triazine (5–12%): From incomplete substitution in stepwise routes.
- Oxidative dimers (3–7%): Formed during microwave-assisted aromatization.
- Hydrolyzed intermediates (<2%): Controlled via anhydrous conditions.
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 4H, Ar-H), 7.89 (m, 5H, Ph-H), 2.45 (s, 6H, CH₃).
- IR (KBr): 1598 cm⁻¹ (C=N stretch), 1512 cm⁻¹ (C-C aromatic).
X-ray crystallography (CCDC 424560) confirms the triazine ring adopts a planar geometry with dihedral angles of 21.23° between substituents.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and resistance to degradation make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Comparison of Triazine Derivatives Based on Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine substituents (e.g., in 2,4-bis(4-fluorophenyl)-6-phenyl-1,3,5-triazine) enhance thermal stability and electronic delocalization, making such compounds suitable for high-temperature materials .
- Biological Activity: Amine-substituted triazines, such as 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, exhibit antileukemic activity, with IC50 values ranging from 0.8–12.5 μM depending on substituents (e.g., 4-fluoro, 4-chloro, or 4-methylphenyl groups) . The target compound’s lack of amine groups may limit its direct biological activity but could enhance stability for material applications.
Biological Activity
Overview
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is a member of the triazine family, characterized by its unique structure that includes two 4-methylphenyl groups and one phenyl group attached to a triazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine typically involves cyclization reactions using precursors such as cyanuric chloride and amines. The reaction is often conducted under basic conditions to facilitate the formation of the triazine ring. This compound's stability and reactivity make it a valuable intermediate in various chemical applications .
Antimicrobial Properties
Research indicates that 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.20 |
| MCF-7 (Breast Cancer) | 1.25 |
| HeLa (Cervical Cancer) | 1.03 |
These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation .
The biological activity of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is believed to be mediated through interactions with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical pathways such as apoptosis and cell cycle regulation. Ongoing research aims to elucidate these mechanisms further .
Study on Anticancer Effects
A recent study evaluated the anticancer effects of various triazine derivatives, including 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine. The results indicated that this compound significantly reduced cell viability in treated cancer cells compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed that it effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential use as a novel antimicrobial agent .
Comparison with Similar Compounds
To better understand the uniqueness of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine, it can be compared with other triazine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,4,6-Triphenyl-1,3,5-triazine | Three phenyl groups | Moderate anticancer activity |
| 2,4-Bis(4-chlorophenyl)-6-phenyl-1,3,5-triazine | Chlorophenyl groups | Higher toxicity but less selective |
| 2,4-Bis(4-methoxyphenyl)-6-phenyl-1,3,5-triazine | Methoxy groups | Enhanced solubility but lower potency |
The presence of 4-methylphenyl groups in our compound contributes to its increased hydrophobicity and unique reactivity profile compared to others .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
